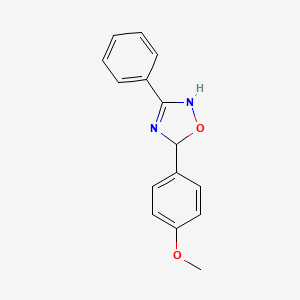![molecular formula C20H23NO5 B14363469 2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl acetate CAS No. 90234-51-8](/img/structure/B14363469.png)
2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl acetate is an organic compound with a complex structure that includes methoxy, propoxybenzoyl, and phenyl acetate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxy-5-nitrophenyl acetate with methyl 3-propoxybenzoate under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl acetate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-5-methylphenol
- 2-Hydroxy-3-methoxybenzyl alcohol
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
Uniqueness
2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of methoxy, propoxybenzoyl, and phenyl acetate groups sets it apart from similar compounds, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
90234-51-8 |
|---|---|
Molekularformel |
C20H23NO5 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
[2-methoxy-5-[methyl-(3-propoxybenzoyl)amino]phenyl] acetate |
InChI |
InChI=1S/C20H23NO5/c1-5-11-25-17-8-6-7-15(12-17)20(23)21(3)16-9-10-18(24-4)19(13-16)26-14(2)22/h6-10,12-13H,5,11H2,1-4H3 |
InChI-Schlüssel |
TVLXBTLIOSPATN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=CC(=C1)C(=O)N(C)C2=CC(=C(C=C2)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



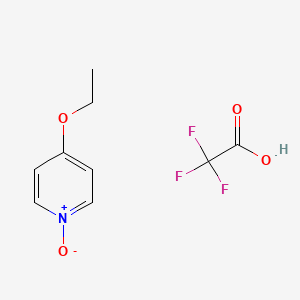

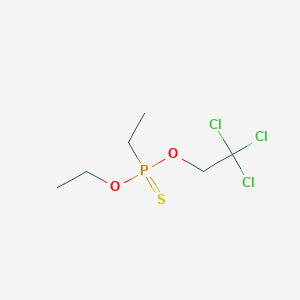
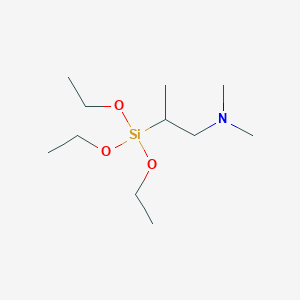

![N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14363409.png)

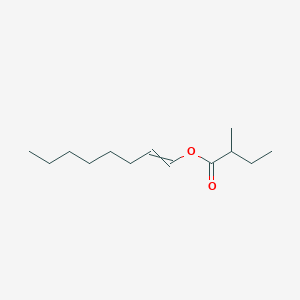
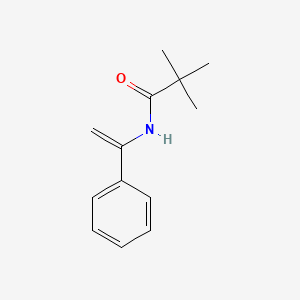
![Methyl 4-[2-chloroethyl(methyl)amino]-2-hydroxybenzoate](/img/structure/B14363430.png)
![2-[Ethyl(formyl)amino]ethyl formate](/img/structure/B14363440.png)
